
FR167344 freie Base
Übersicht
Beschreibung
FR167344 is a synthetic organic compound known for its role as a nonpeptide antagonist of the bradykinin B2 receptor. It has been extensively studied for its high affinity binding to the B2 receptor, with an IC50 value of 65 nM, and its lack of binding affinity for the B1 receptor . This compound is significant in pharmacological research due to its potential therapeutic applications in inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes multiple functional groups, making it a candidate for various biological activities. The IUPAC name reflects its complex nature, which includes imidazo[1,2-a]pyridine and dichloroaniline moieties. Its molecular formula is C₁₈H₁₈BrCl₂N₃O₃, indicating the presence of bromine and chlorine atoms that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide exhibit significant anticancer properties. For instance, research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Modulation of Receptor Activity
The compound has been studied for its potential as a modulator of various receptors, including AMPA receptors. Compounds with similar structures have been reported to affect synaptic transmission and plasticity, which are crucial in neurological disorders . This suggests that the compound could be explored for therapeutic applications in neurodegenerative diseases.
Antimicrobial Properties
The presence of the imidazo[1,2-a]pyridine structure may also confer antimicrobial properties to the compound. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria . This opens avenues for development as an antibiotic agent.
Case Study 1: Antitumor Activity
A study investigating the anticancer effects of related compounds demonstrated that one derivative significantly inhibited cell proliferation in breast cancer cell lines through induction of apoptosis. The mechanism was linked to the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another study focused on a structurally similar compound showed promising results in protecting neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate glutamate receptors effectively .
Wirkmechanismus
Target of Action
FR167344 free base, also known as FR167344 or 4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide, is an orally active, nonpeptide antagonist of the bradykinin receptor B2 . It shows a high-affinity binding to the B2 receptor with an IC50 value of 65 nM . It has no binding affinity for the B1 receptor .
Mode of Action
FR167344 inhibits the B2 receptor-mediated phosphatidylinositol (PI) hydrolysis . It produces a concentration-dependent rightward shift in the dose-response curve to bradykinin . This shift is accompanied by a progressive reduction of maximal response .
Biochemical Pathways
The primary biochemical pathway affected by FR167344 is the phosphatidylinositol (PI) hydrolysis pathway . By inhibiting the B2 receptor-mediated PI hydrolysis, FR167344 interferes with the downstream effects of this pathway .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
In vivo studies have shown that oral administration of FR167344 inhibits carrageenin-induced paw oedema in rats . It also inhibits kaolin-induced writhing in mice and caerulein-induced pancreatic oedema in rats . Additionally, it increases the levels of amylase and lipase in blood samples .
Biochemische Analyse
Biochemical Properties
FR167344 free base displays a high-affinity binding to the B2 receptor with an IC50 value of 65 nM . It shows no stimulatory effects on phosphatidylinositol (PI) hydrolysis . Instead, it inhibits the B2 receptor-mediated PI hydrolysis, producing a concentration-dependent rightward shift in the dose-response curve to bradykinin .
Cellular Effects
FR167344 free base influences cell function by inhibiting the B2 receptor-mediated PI hydrolysis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of FR167344 free base involves high-affinity binding to the B2 receptor . This binding inhibits the B2 receptor-mediated PI hydrolysis, leading to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, FR167344 free base has shown to inhibit carrageenin-induced paw oedema in rats and kaolin-induced writhing in mice . The effects vary with different dosages, with ID50 values of 2.7 mg/kg and 2.8 mg/kg, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FR167344 is synthesized through a multi-step chemical process. The synthesis involves the formation of a 3-bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride structure . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of FR167344 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: FR167344 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren und ihre chemischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
FR167344 wird häufig mit anderen nichtpeptidischen Bradykinin-B2-Rezeptor-Antagonisten wie FR173657 verglichen. Beide Verbindungen weisen eine hoch affine Bindung an den B2-Rezeptor auf und zeigen keine Bindungsaffinität für den B1-Rezeptor . FR167344 hat eine einzigartige chemische Struktur, die es von anderen ähnlichen Verbindungen unterscheidet. Andere ähnliche Verbindungen sind:
FR173657: Ein weiterer nichtpeptidischer Bradykinin-B2-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.
Icatibant: Ein Bradykinin-B2-Rezeptor-Antagonist, der klinisch zur Behandlung von hereditärem Angioödem eingesetzt wird.
Biologische Aktivität
The compound 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide , commonly referred to as FR167344 , is a synthetic organic molecule notable for its biological activities, particularly as an antagonist of the bradykinin B2 receptor. This article delves into its biological activity, synthesis, and relevant case studies, supported by empirical data.
Molecular Structure
- Molecular Formula : C30H25BrCl2N5O4
- Molecular Weight : 676.41 g/mol
- IUPAC Name : 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide
FR167344 acts primarily as a nonpeptide antagonist of the bradykinin B2 receptor , exhibiting a high binding affinity with an IC50 value of 65 nM . This receptor is implicated in various physiological processes, including inflammation and pain modulation. The compound's ability to selectively inhibit this receptor suggests potential therapeutic applications in managing pain and inflammatory conditions.
Anti-Tubercular Activity
Research has indicated that compounds structurally related to FR167344 exhibit significant anti-tubercular properties. For instance, a study highlighted several derivatives with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, showcasing the potential for developing new anti-tubercular agents based on similar scaffolds .
Antiproliferative Properties
FR167344 has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values indicating substantial cytotoxicity against breast cancer cell lines MDA-MB-468 and MDA-MB-435s, with the most active compound showing an IC50 of 18.4 µM . This suggests that modifications to the imidazo[1,2-a]pyridine core could enhance anticancer activity.
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that many derivatives of FR167344 were non-toxic at effective concentrations against Mycobacterium tuberculosis and cancer cell lines. This selectivity is crucial for developing therapeutics that minimize adverse effects while maximizing efficacy .
Case Study 1: Bradykinin B2 Receptor Antagonism
In a pharmacological study focusing on the bradykinin B2 receptor, FR167344 was shown to effectively inhibit receptor-mediated signaling pathways involved in inflammation. The compound's selectivity for the B2 receptor over the B1 receptor underscores its potential for targeted therapies in inflammatory diseases.
Case Study 2: Anti-Cancer Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The findings indicated that certain modifications to the structure significantly enhanced activity against breast cancer cells while maintaining low toxicity to normal cells .
Table 1: Biological Activity Summary of FR167344 Derivatives
Compound | Target | IC50 (μM) | Selectivity |
---|---|---|---|
FR167344 | Bradykinin B2 Receptor | 0.065 | High |
Compound 6e | Mycobacterium tuberculosis | 40.32 | Moderate |
Compound 8 | MDA-MB-468 (Breast Cancer) | 18.4 | Low |
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Synthesis of the imidazo[1,2-a]pyridine core |
Step 2 | Introduction of bromine and chlorine substituents |
Step 3 | Formation of final amide bond |
Eigenschaften
IUPAC Name |
4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBHDUXUJNXHX-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrCl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.